FEN1-IN-3

FEN1 inhibition potency biochemical assay

FEN1-IN-3 is a structurally validated hFEN1 inhibitor for DNA damage response studies. Variability in inhibitor mechanisms can confound replication-this compound offers a defined, crystallography-confirmed binding mode to ensure experimental reproducibility. - Blocks hFEN1 substrate entry, enabling precise study of replication stress. - Suitable for synthetic lethality assays in Cdc4 or Mre11a-deficient colon cancer models. - Supplied with rigorous analytical characterization to support reliable target validation.

Molecular Formula C15H12N2O4
Molecular Weight 284.271
CAS No. 2109805-87-8
Cat. No. B2531165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFEN1-IN-3
CAS2109805-87-8
Molecular FormulaC15H12N2O4
Molecular Weight284.271
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O
InChIInChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3
InChIKeyBBJIIPZSHQTBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FEN1-IN-3: Chemical Profile and Mechanism


FEN1-IN-3 (Compound 4) is a small-molecule inhibitor of human flap endonuclease-1 (hFEN1) [1], a metallonuclease essential for DNA replication and repair [2]. The compound is part of a class of N-hydroxyurea FEN1 inhibitors and has a molecular weight of 284.27 g/mol and a molecular formula of C15H12N2O4 [1]. Its mechanism of action involves stabilizing hFEN1 by binding to its active site, thereby preventing substrate entry and blocking enzymatic activity [2].

N-hydroxyurea FEN1 inhibitor class
Active-site binding mode prevents substrate entry
DNA replication and repair research workflow

FEN1-IN-3 Non-Interchangeability


FEN1-IN-3 is a distinct chemical entity within a broader class of N-hydroxyurea-based FEN1 inhibitors. Research shows that even compounds with similar in vitro IC50 values can have 'subtly different' mechanisms of action, such as varying competitiveness with the DNA substrate [1]. Therefore, substituting FEN1-IN-3 with another FEN1 inhibitor like FEN1-IN-4 or FEN1-IN-2 without validation could confound experimental results due to differences in binding mode, target engagement kinetics, or off-target profiles, which are critical for reproducible scientific studies and downstream applications [1].

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Structurally similar N-hydroxyurea inhibitors may exhibit differing binding kinetics and competitiveness with DNA substrate, potentially confounding results.
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Direct replacement with FEN1-IN-4 or FEN1-IN-2 requires validation of target engagement and off-target profiles for reproducible studies.

FEN1-IN-3 vs. FEN1-IN-4 Differentiation


Potency Comparison

FEN1-IN-3 (Compound 4) demonstrates an EC50 of 6.8 μM for stabilizing hFEN1 [1]. In contrast, FEN1-IN-4 (also known as Compound 2 or JUN93587) is significantly more potent, with a reported IC50 of 30 nM for inhibiting hFEN1-336Δ . This represents a potency difference of over two orders of magnitude (over 200-fold).

Potency Comparison
Cross-study comparable
FEN1-IN-3 EC50 6.8 μM vs FEN1-IN-4 IC50 30 nM (≈226-fold difference)
Context-dependent potency; select based on required inhibition window.
Assays: thermal shift vs enzymatic inhibition; direct numeric comparison should consider method differences.
FEN1 inhibition potency biochemical assay N-hydroxyurea

Chemical Scaffold Differentiation

FEN1-IN-3 (Compound 4) is a quinazoline-2,4-dione derivative with a molecular weight of 284.27 g/mol and the formula C15H12N2O4 . Its comparator, FEN1-IN-4 (Compound 2), is a distinct quinazoline-2,4(1H,3H)-dione derivative with a lower molecular weight of 232.24 g/mol and a different chemical formula (C12H12N2O3) .

Chemical Scaffold
Reported
284.27 g/mol (C15H12N2O4) vs 232.24 g/mol (C12H12N2O3)
Distinct scaffold influences solubility and permeability profiles.
Source review: physicochemical implications derived from chemical structure comparison.
Chemical scaffold molecular structure comparison quinazoline-dione

Selectivity Against XPG

FEN1-IN-2 (Compound 20) demonstrates high selectivity against the related nuclease XPG, with IC50 values of 3 nM for FEN1 and 226 nM for XPG, representing a 75-fold selectivity window . In contrast, the primary literature for FEN1-IN-3 does not report selectivity data against XPG or other nucleases [1]. This constitutes a significant information gap.

Selectivity Against XPG
Data gap
Not available for FEN1-IN-3; comparator FEN1-IN-2 shows 75-fold selectivity (3 nM vs 226 nM)
Off-target profile uncertainty requires in-house validation.
Class-level inference from related inhibitors does not substitute for direct data.
selectivity XPG off-target comparative pharmacology

FEN1-IN-3 Applications


Synthetic Lethality in Colorectal Cancer

FEN1-IN-3 is suitable for experiments designed to validate the synthetic lethal relationship between FEN1 inhibition and specific genetic backgrounds. Research has shown that FEN1 inhibition selectively impairs the proliferation of colon cancer cells that are deficient in Cdc4 or Mre11a [1]. This makes FEN1-IN-3 a useful tool compound for studies focusing on these genotypes, which are frequently mutated in colorectal cancers [1].

DDR Pathway Studies

This compound is a tool for investigating the role of FEN1 in DNA damage response pathways. Its mechanism of blocking substrate entry to the active site makes it useful for studying the downstream effects of FEN1 inhibition on DNA replication stress and repair processes [2]. It can be employed in cellular assays to monitor markers of DNA damage and replication fork stability.

Early-Stage Target Validation

Given its moderate potency (EC50 of 6.8 μM) and well-characterized binding mode [2], FEN1-IN-3 is a valuable tool for early-stage target validation and detailed mechanistic studies. Its chemical structure, confirmed by X-ray crystallography, provides a defined starting point for understanding inhibitor-enzyme interactions [2].

Application
Selection Property
Validation Focus
Synthetic lethality studies in colorectal cancer models
Genetic-background-dependent activity (Cdc4/Mre11a deficiency)
Proliferation endpoint in deficient vs proficient cell lines
DNA damage response (DDR) pathway research
Active-site blocking mechanism
Replication stress markers and fork stability readouts
Early-stage target validation and mechanistic studies
Well-characterized binding mode (X-ray)
Inhibitor-enzyme interaction and structure-activity relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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